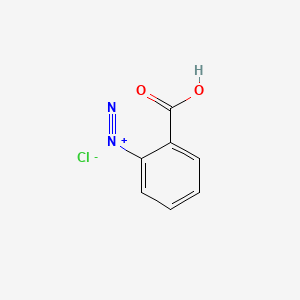

Benzenediazonium, 2-carboxy-, chloride

Description

Significance of Diazonium Salts in Aromatic Synthesis

Arenediazonium salts are highly valued intermediates in the synthesis of aromatic compounds. chemistrysteps.com Their utility stems from the exceptional leaving group ability of the diazonium group (-N₂⁺), which departs as dinitrogen (N₂), a thermodynamically very stable molecule. chemistrysteps.comlibretexts.orgyoutube.com This characteristic facilitates the introduction of a wide array of functional groups onto an aromatic ring that are often difficult to install through direct substitution methods. webassign.netunacademy.com

The versatility of arenediazonium salts is showcased by several named reactions. The Sandmeyer reaction , which utilizes copper(I) salts, allows for the substitution of the diazonium group with halides (Cl⁻, Br⁻) and cyanide (CN⁻). lumenlearning.commasterorganicchemistry.combyjus.com The Schiemann reaction (or Balz-Schiemann reaction) is a key method for introducing fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) and subsequent heating. chemistrysteps.comlibretexts.orglumenlearning.com Other important transformations include the replacement of the diazonium group with an iodide ion using potassium iodide, a hydroxyl group through hydrolysis, or a hydrogen atom via reduction with hypophosphorous acid (H₃PO₂). scienceinfo.comyoutube.comlibretexts.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds, which are fundamental in the dye industry. chemistrysteps.comvedantu.comchemguide.co.uk

Table 1: Key Transformations of Arenediazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Iodination | KI | -I |

| Hydrolysis | H₂O, heat | -OH |

| Reduction | H₃PO₂ | -H |

| Azo Coupling | Phenols, Anilines | -N=N-Ar' |

Unique Reactivity Profile of Ortho-Substituted Benzenediazonium (B1195382) Derivatives

The reactivity of a benzenediazonium salt is significantly influenced by the substituents on the aromatic ring. Substituents in the ortho position to the diazonium group can exert profound steric and electronic effects, leading to unique reaction pathways not observed in their meta or para isomers. The proximity of an ortho-substituent can facilitate intramolecular interactions, altering the stability and reaction course of the diazonium salt.

In benzenediazonium, 2-carboxy-, chloride, the carboxylic acid group at the ortho position plays a crucial role in directing its reactivity. This compound is a well-established and highly versatile precursor for the generation of benzyne (B1209423) (1,2-didehydrobenzene), a highly reactive intermediate. smolecule.com

The generation of benzyne from this precursor occurs through thermal decomposition. The process involves the elimination of both nitrogen gas and carbon dioxide. smolecule.com This transformation is particularly valuable because it provides a neutral and relatively mild pathway to benzyne, avoiding the need for strong bases or organometallic reagents typically used in other methods. The benzyne intermediate can then be trapped in situ by various reagents. For example, it readily participates in cycloaddition reactions, such as [4+2] cycloadditions with dienes like furan, and [3+2] or [2+2] cycloadditions with other partners, leading to the formation of complex polycyclic and heterocyclic structures. smolecule.com This unique reactivity makes this compound an indispensable tool for synthetic chemists aiming to construct intricate molecular architectures. smolecule.com The decomposition typically occurs at temperatures between 80 to 120°C. smolecule.com

Table 2: Decomposition of this compound

| Reactant | Conditions | Key Intermediate | Gaseous Byproducts |

|---|---|---|---|

| This compound | Heat (80-120°C) | Benzyne | N₂, CO₂ |

Structure

3D Structure of Parent

Properties

CAS No. |

4661-46-5 |

|---|---|

Molecular Formula |

C7H5ClN2O2 |

Molecular Weight |

184.58 g/mol |

IUPAC Name |

2-carboxybenzenediazonium;chloride |

InChI |

InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H |

InChI Key |

YUBVOYPQDQDAOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+]#N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzenediazonium, 2 Carboxy , Chloride

Diazotization of Anthranilic Acid Precursors

The conversion of the amino group on anthranilic acid (2-aminobenzoic acid) into a diazonium salt is the foundational step in synthesizing the target compound. This transformation is typically achieved by reacting the amino group with a source of the nitrosonium ion (NO⁺). masterorganicchemistry.com

The most common and well-established method for synthesizing Benzenediazonium (B1195382), 2-carboxy-, chloride is the reaction of anthranilic acid with nitrous acid (HNO₂). chemedx.org Nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong mineral acid, most commonly hydrochloric acid (HCl). masterorganicchemistry.comsmolecule.com

| Parameter | Condition | Reference |

| Starting Material | Anthranilic acid (2-aminobenzoic acid) | orgsyn.org |

| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | smolecule.comorgsyn.org |

| Solvent | Water | orgsyn.org |

| Temperature | 0–5 °C | orgsyn.org |

| Product | Aqueous solution of Benzenediazonium, 2-carboxy-, chloride | orgsyn.org |

Due to the instability of diazonium salts, methods for their generation in situ for immediate consumption in a subsequent reaction are highly valuable. smolecule.com This approach is particularly common when this compound is used as a source for benzyne (B1209423) in cycloaddition reactions. chemtube3d.comresearchgate.net

One prevalent technique involves the use of alkyl nitrites, such as isoamyl nitrite or n-butyl nitrite, in an organic solvent. orgsyn.orgresearchgate.net In a typical procedure, anthranilic acid is dissolved in a solvent like tetrahydrofuran (B95107) (THF), and the alkyl nitrite is added. orgsyn.org This method, often referred to as aprotic diazotization, generates the diazonium species directly in the organic medium where the subsequent reaction, for example, trapping of benzyne by a diene, will occur. researchgate.netacs.org This avoids the isolation of the potentially hazardous diazonium salt. mpg.de

Continuous flow reactors also represent an advanced technique for the in situ generation and reaction of diazonium salts. durham.ac.ukrsc.org This methodology enhances safety by minimizing the accumulation of unstable intermediates and allows for precise control over reaction parameters like temperature and mixing. mpg.dersc.org While broadly applicable to diazonium salt chemistry, this approach can be adapted for the safe and scalable synthesis of derivatives from this compound. durham.ac.ukresearchgate.net

| Method | Reagents | Solvent | Key Feature | Reference |

| Aprotic Diazotization | Anthranilic acid, isoamyl nitrite | Tetrahydrofuran (THF) | Avoids isolation of the diazonium salt; used for benzyne generation. | researchgate.netorgsyn.org |

| Aprotic Diazotization | Anthranilic acid, n-butyl nitrite | Tetrahydrofuran (THF) | Reaction performed under reflux conditions. | researchgate.net |

| Continuous Flow | Aniline (B41778) derivatives, nitrite source | Various | Enhanced safety and scalability by minimizing accumulation of intermediates. | durham.ac.ukrsc.org |

This compound exists as the hydrochloride salt of the diazonium carboxylate. For certain applications, particularly the generation of the neutral inner salt, benzenediazonium-2-carboxylate, a dehydrochlorination step is necessary. This zwitterionic form is a direct precursor to benzyne via the loss of nitrogen and carbon dioxide. chemtube3d.com

A documented method for this conversion involves treating the hydrochloride salt, formed from the diazotization of anthranilic acid in the presence of hydrochloric acid, with silver oxide (Ag₂O). orgsyn.org The silver oxide acts as a base to remove the hydrogen chloride, precipitating as silver chloride and leaving the benzenediazonium-2-carboxylate inner salt. orgsyn.org

Alternative Synthetic Routes to 2-Carboxybenzenediazonium Species

The vast majority of literature focuses on the diazotization of anthranilic acid as the sole practical synthetic route to this compound. The ready availability and appropriate substitution of anthranilic acid make it the ideal precursor.

While research into general diazonium salt synthesis is ongoing, with novel methods being explored to improve safety and efficiency—such as mimicking natural nitrate (B79036) reduction processes to avoid the accumulation of explosive intermediates—specific alternative pathways to the 2-carboxy derivative from different starting materials are not widely reported. mpg.de The synthesis remains intrinsically linked to its 2-aminobenzoic acid precursor.

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, achieving high yields and purity is critical. In the synthesis of benzenediazonium-2-carboxylate (the zwitterionic form), yields can be quite high. A procedure using anthranilic acid and isoamyl nitrite in tetrahydrofuran reports yields of the air-dried product in the range of 86–97%. orgsyn.org

Key factors for optimizing the synthesis include:

Temperature Control: Strict maintenance of low temperatures (0-5 °C) during aqueous diazotization is crucial to prevent decomposition of the product. smolecule.comorgsyn.org

Purity of Reagents: Using pure anthranilic acid is important for obtaining a clean product. orgsyn.org

Purification: The product can be purified by washing with cold solvents. For instance, in the aprotic diazotization method, the resulting benzenediazonium-2-carboxylate is collected by suction filtration and washed with ice-cold tetrahydrofuran until the washings are colorless. orgsyn.org

Reaction Modeling: In industrial or continuous manufacturing settings, reaction network kinetic modeling can be employed to design processes that maximize product yield while minimizing the formation of impurities. rsc.org This involves studying the kinetics of the main and side reactions to find optimal conditions. rsc.org

| Method | Reported Yield | Key Optimization/Purification Steps | Reference |

| Aprotic Diazotization (isoamyl nitrite) | 86–97% | Collection by suction filtration, washing with ice-cold tetrahydrofuran. | orgsyn.org |

| Aqueous Diazotization (for diphenic acid synthesis) | 88–91% (of subsequent product) | Grinding of precursor, maintaining temperature below 5 °C, filtration of diazonium solution before use. | orgsyn.org |

Reaction Mechanisms and Pathways of Benzenediazonium, 2 Carboxy , Chloride

Replacement Reactions Involving Dediazoniation

In replacement reactions, the N₂ group departs as dinitrogen gas, a thermodynamically very stable molecule, which drives these reactions forward. youtube.comchemguide.co.uk

Halogenation Reactions (Sandmeyer and Gattermann Variants)

The substitution of the diazonium group with a halogen is a key transformation in the synthesis of aryl halides. This can be achieved through the Sandmeyer or Gattermann reactions. byjus.comtestbook.com

The Sandmeyer reaction involves the use of a copper(I) halide salt (e.g., CuCl or CuBr) to facilitate the replacement of the diazonium group with the corresponding halide. wikipedia.orggeeksforgeeks.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orggeeksforgeeks.org In this process, a single electron transfer occurs from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.comgeeksforgeeks.org The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst. wikipedia.org

| Reaction Variant | Catalyst/Reagent | Product from Benzenediazonium (B1195382), 2-carboxy-, chloride |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 2-Chlorobenzoic acid |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 2-Bromobenzoic acid |

| Gattermann (Chlorination) | Copper powder and HCl | 2-Chlorobenzoic acid |

| Gattermann (Bromination) | Copper powder and HBr | 2-Bromobenzoic acid |

Hydrolysis Pathways Leading to Hydroxyl-Substituted Products

The diazonium group can be replaced by a hydroxyl group through hydrolysis. This is typically achieved by warming the aqueous solution of benzenediazonium, 2-carboxy-, chloride. chemguide.co.uksmolecule.comvedantu.com The diazonium ion reacts with water, leading to the formation of a phenolic compound and the evolution of nitrogen gas. youtube.comlibretexts.orgsarthaks.com In the case of this compound, the product of this reaction is salicylic (B10762653) acid (2-hydroxybenzoic acid). smolecule.com

| Reactant | Conditions | Product |

| This compound | Warming in aqueous solution | Salicylic acid |

Reductive Dediazoniation to Aromatic Hydrocarbons

Reductive dediazoniation involves the replacement of the diazonium group with a hydrogen atom. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). youtube.com Treating this compound with hypophosphorous acid results in the formation of benzoic acid. youtube.com This reaction is synthetically useful for removing an amino group from an aromatic ring after it has served its purpose as a directing group. youtube.com

| Reactant | Reagent | Product |

| This compound | Hypophosphorous acid (H₃PO₂) | Benzoic acid |

Cyanation Reactions

The introduction of a cyano group onto the aromatic ring can be accomplished via a Sandmeyer-type reaction using copper(I) cyanide (CuCN). geeksforgeeks.orgsmolecule.com The reaction of this compound with CuCN yields 2-cyanobenzoic acid. infinitylearn.com This reaction is a valuable method for the synthesis of aromatic nitriles, which are versatile precursors for other functional groups such as carboxylic acids and amines. wikipedia.org

| Reactant | Reagent | Product |

| This compound | Copper(I) cyanide (CuCN) | 2-Cyanobenzoic acid |

Coupling Reactions (Azo Coupling)

In contrast to replacement reactions, coupling reactions retain the two nitrogen atoms of the diazonium group, leading to the formation of azo compounds. vedantu.com

Electrophilic Aromatic Substitution with Activated Arenes

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. wikipedia.orguci.eduyoutube.com For the reaction to occur, the aromatic substrate must be activated with electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups. youtube.comsmolecule.com

When this compound is reacted with an activated arene like phenol (B47542) or aniline (B41778), the diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group, to form a brightly colored azo compound. chemguide.co.ukwikipedia.org These azo compounds are widely used as dyes. smolecule.comphysicsandmathstutor.com For example, the coupling of this compound with phenol would yield 2-(4-hydroxyphenylazo)benzoic acid.

| Electrophile | Activated Arene | Product |

| This compound | Phenol | 2-(4-hydroxyphenylazo)benzoic acid |

| This compound | Aniline | 2-(4-aminophenylazo)benzoic acid |

Regioselectivity and Mechanistic Aspects of Azo Compound Formation

Azo coupling is a significant reaction pathway for diazonium compounds, leading to the formation of brightly colored azo compounds, which are widely used as dyes. organic-chemistry.orgwikipedia.org This reaction is an electrophilic aromatic substitution where the aryldiazonium cation, derived from this compound, acts as the electrophile. wikipedia.org The other reactant is an activated aromatic compound, often a phenol or an aniline, which serves as the nucleophile. organic-chemistry.orgwikipedia.org

The mechanism involves the attack of the electron-rich coupling agent on the terminal nitrogen of the diazonium ion. The reactivity of the coupling partner is crucial; it typically requires electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups to be sufficiently nucleophilic to react with the relatively weak diazonium electrophile. researchgate.net

Regioselectivity: The position of the substitution on the nucleophilic aromatic ring is highly regioselective. The azo group predominantly couples at the para position relative to the activating group. wikipedia.org If the para position is already occupied by another substituent, the coupling occurs at one of the ortho positions, although this reaction is generally slower. wikipedia.org

Influence of pH: The pH of the reaction medium is a critical factor that must be carefully controlled. The reaction is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org If the pH is too low, the concentration of the phenoxide ion (in the case of coupling with a phenol) decreases, reducing the nucleophilicity of the coupling agent. Conversely, if the pH is too high (alkaline), the diazonium ion can be converted into a non-electrophilic diazohydroxide or diazotate ion, halting the reaction. chemguide.co.uk For coupling with anilines, the reaction is generally run in a mildly acidic solution (pH 4-5) to prevent side reactions of the amine group while ensuring a sufficient concentration of the diazonium cation.

| Factor | Influence on Reaction | Optimal Conditions |

|---|---|---|

| Electrophile | The aryldiazonium cation acts as the electrophile. Electron-withdrawing groups on the diazonium salt increase its reactivity. | This compound serves as the precursor. |

| Nucleophile (Coupling Agent) | Must be an activated aromatic ring, such as a phenol or aniline, with strong electron-donating groups. | Phenols, naphthols, anilines, and their derivatives. wikipedia.org |

| Regioselectivity | Substitution occurs preferentially at the para-position to the activating group. If blocked, ortho-substitution occurs. wikipedia.org | Unsubstituted para-position on the coupling agent. |

| pH | Crucial for maintaining the reactive forms of both the diazonium salt and the coupling agent. | Mildly acidic to neutral (pH 4-7). For phenols, slightly alkaline conditions are used to form the more reactive phenoxide ion. organic-chemistry.orgchemguide.co.uk |

| Temperature | Diazonium salts are thermally unstable. The reaction is typically carried out at low temperatures to prevent decomposition. | Low temperatures, typically 0-5 °C. chemistrystudent.com |

Intramolecular Reactions and Rearrangements

Benzenediazonium-2-carboxylate, the zwitterionic form of this compound, is a classical and convenient precursor for the generation of benzyne (B1209423) (1,2-dehydrobenzene). fiveable.mechempedia.info Benzyne is a highly reactive and transient intermediate characterized by a formal triple bond within the benzene (B151609) ring, which creates significant ring strain. pearson.comlibretexts.org The formation of benzyne from this precursor is a key step in numerous organic syntheses. fiveable.mechemtube3d.com The process involves the diazotization of 2-aminobenzoic acid (anthranilic acid) to produce the diazonium salt, which then readily decomposes. chemtube3d.comsemanticscholar.org The decomposition proceeds via a concerted elimination of two stable, gaseous molecules: nitrogen (N₂) and carbon dioxide (CO₂). semanticscholar.orgresearchgate.net This favorable loss of stable small molecules is the primary driving force for the reaction.

This method is advantageous as it proceeds under neutral conditions, avoiding the need for strong bases typically required for other benzyne generation methods. semanticscholar.org

The decomposition of benzenediazonium-2-carboxylate to benzyne can be initiated through either thermal or photolytic pathways.

Thermal Decomposition: Mild heating of solid benzenediazonium-2-carboxylate is a common method to generate benzyne. researchgate.net Pyrolysis at temperatures between 35-60°C is often sufficient to induce the elimination of N₂ and CO₂, leading to the formation of the benzyne intermediate. researchgate.net The thermal instability of diazonium salts is a well-known characteristic, and this controlled decomposition provides a reliable source of benzyne for synthetic applications, such as in Diels-Alder reactions. researchgate.netwhiterose.ac.uk It is important to note that dry benzenediazonium-2-carboxylate can be explosive and must be handled with extreme caution. acs.orgorgsyn.org

Photolytic Decomposition: Irradiation with light provides an alternative pathway for the decomposition of benzenediazonium-2-carboxylate. oup.comoup.com The photochemical process is more complex than the thermal route, and the reaction products are highly dependent on the solvent used. The primary photochemical step is the loss of a nitrogen molecule to form a zwitterionic or diradical intermediate. oup.comoup.com The subsequent fate of this intermediate is dictated by the surrounding solvent molecules.

In solvents that are good hydrogen atom donors, such as ethanol (B145695) and acetone, the diradical intermediate abstracts hydrogen atoms, leading to benzoic acid as the major product. oup.comoup.com

In water, which is less susceptible to homolytic hydrogen abstraction, salicylic acid is the main product, alongside a smaller amount of benzoic acid. oup.comoup.com

In dichloromethane, a solvent that does not readily donate hydrogen atoms, the reaction yields a mixture of benzoic acid and biphenylene (B1199973), the dimer of benzyne. oup.comoup.com The formation of biphenylene provides strong evidence for the generation of the benzyne intermediate during photolysis. oup.com

| Solvent | Major Product(s) | Minor Product(s) | Inferred Reaction Pathway |

|---|---|---|---|

| Ethanol | Benzoic Acid | - | Radical hydrogen abstraction |

| Acetone | Benzoic Acid | - | Radical hydrogen abstraction |

| Water | Salicylic Acid (24%) | Benzoic Acid (9%) | Reaction with solvent |

| Dichloromethane | Benzoic Acid (20%) | Biphenylene (10%) | Benzyne dimerization and reduction |

Due to its extreme reactivity and short lifetime, benzyne cannot be isolated. libretexts.org Its existence is confirmed through trapping experiments, where a reactive species is added to the reaction mixture to intercept the benzyne intermediate as it is formed. chemtube3d.comsemanticscholar.org

Diels-Alder Cycloaddition: The most common method for trapping benzyne is through a [4+2] Diels-Alder reaction. semanticscholar.org Benzyne is a potent dienophile and reacts readily with conjugated dienes to form stable bicyclic adducts. libretexts.org

With Furan: When benzyne is generated in the presence of furan, it undergoes a cycloaddition to yield 1,4-dihydronaphthalene-1,4-endoxide. libretexts.orgsemanticscholar.org

With Anthracene (B1667546): Trapping with anthracene derivatives results in the formation of triptycene (B166850) derivatives. researchgate.netresearchgate.net This reaction is a reliable method for synthesizing these rigid, three-bladed propeller-like molecules.

With Tetraphenylcyclopentadienone (B147504): The reaction with tetraphenylcyclopentadienone produces 1,2,3,4-tetraphenylnaphthalene (B1582023) after the initial adduct loses a molecule of carbon monoxide. semanticscholar.org

Nucleophilic Addition: As a highly electrophilic species, benzyne is susceptible to attack by nucleophiles. pearson.comnih.gov The addition of a nucleophile to one carbon of the triple bond is followed by protonation (or reaction with an electrophile) at the adjacent carbanionic center. pearson.com For instance, in the presence of water, benzyne can be trapped to form phenol. libretexts.org

| Trapping Agent (Diene/Nucleophile) | Reaction Type | Product |

|---|---|---|

| Furan | Diels-Alder [4+2] Cycloaddition | 1,4-Dihydronaphthalene-1,4-endoxide semanticscholar.org |

| Anthracene | Diels-Alder [4+2] Cycloaddition | Triptycene researchgate.net |

| Tetraphenylcyclopentadienone | Diels-Alder [4+2] Cycloaddition / Cheletropic Elimination | 1,2,3,4-Tetraphenylnaphthalene semanticscholar.org |

| Water | Nucleophilic Addition | Phenol libretexts.org |

| Carboxylic Acids | Nucleophilic Addition | Aryl esters researchgate.net |

While the decomposition to benzyne is the most prominent intramolecular reaction of benzenediazonium-2-carboxylate, other intramolecular cyclization pathways are known for aryl diazonium salts, often leading to the formation of new heterocyclic rings. These reactions typically require specific structural features within the molecule that allow for an intramolecular nucleophilic attack on the diazonium group or a subsequent intermediate.

For instance, the intramolecular cyclization of 1-Aza-2-azoniaallene salts, which can be prepared from related diazonium precursors, provides a synthetic route to cinnolinium salts. researchgate.net In other systems, such as appropriately substituted 1,2-aryldiamines, a one-pot diazotization followed by intramolecular cyclization is an effective method for synthesizing N-unsubstituted benzotriazoles. colab.ws Another example involves the Brønsted acid-promoted intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) N-tosylhydrazone derivatives to yield polysubstituted indenes. rsc.org

Benzyne Generation from Benzenediazonium-2-carboxylate

Intermolecular Carbon-Carbon Bond Forming Reactions

This compound is a valuable reagent for facilitating intermolecular carbon-carbon bond formation, primarily through the reactions of its highly reactive benzyne intermediate.

The most significant of these reactions is the Diels-Alder cycloaddition , as detailed in section 3.3.1.2. When benzyne is generated in situ from benzenediazonium-2-carboxylate in the presence of a diene, a new six-membered ring is formed, effectively creating two new carbon-carbon bonds in a single step. This provides a powerful tool for constructing complex polycyclic aromatic and bicyclic systems. researchgate.netresearchgate.net

Beyond cycloadditions, aryl diazonium salts can participate in radical-mediated carbon-carbon bond-forming reactions. For example, under certain conditions, an aryl radical can be generated from the diazonium salt. This radical can then add to an alkene, initiating a cascade reaction that results in the formation of two new carbon-carbon bonds. nih.govlookchem.com These cascade reactions can combine an intramolecular radical cyclization with an intermolecular trapping step, allowing for the rapid assembly of complex molecular scaffolds from simple precursors. nih.gov While these radical reactions are more general for the class of aryl diazonium salts, they represent a potential pathway for intermolecular C-C bond formation originating from this compound.

Meerwein Arylation and Related Olefin Functionalizations

The Meerwein arylation is a key reaction involving aryldiazonium salts, including the 2-carboxy- derivative, for the arylation of electron-poor alkenes. wikipedia.orgchemeurope.com This reaction is typically catalyzed by a metal salt, often a copper(II) salt. wikipedia.org

The generally accepted mechanism involves the reduction of the diazonium salt to an aryl radical. wikipedia.orgchemeurope.com This radical then adds to the electron-deficient double bond of the olefin. The resulting radical intermediate can then undergo various subsequent reactions, often involving the transfer of a halogen from the copper salt, to yield the final arylated product. wikipedia.org The presence of an electron-withdrawing group on the alkene is crucial for the reaction to proceed efficiently. wikipedia.orgorganicreactions.org

Key steps in the Meerwein Arylation mechanism: rsc.org

Aryl Radical Formation: The diazonium salt is reduced by a metal catalyst (e.g., Cu(I)) to form an aryl radical with the loss of N₂.

Addition to Alkene: The aryl radical adds to the electron-poor alkene to form a new carbon-centered radical.

Product Formation: This radical is then typically trapped by a halide from the metal salt (e.g., CuCl₂) to form the final halo-arylated product and regenerate the Cu(I) catalyst.

The reaction has a broad scope, and various substituted alkenes can be utilized, leading to a diverse range of functionalized products. wikipedia.orgnih.gov For instance, the reaction with acrylic acid can yield α-bromocarboxylic acids when copper(I) bromide is used. wikipedia.org

Table 1: Examples of Olefins Used in Meerwein Arylation

| Olefin Substrate | Activating Group | Typical Product Type |

| Acrylic Acid | -COOH | α-Halo-β-arylpropionic acid |

| Styrene | -C₆H₅ | Stilbene derivatives |

| Acrylonitrile | -CN | Cinnamonitrile derivatives |

| Butadiene | -CH=CH₂ | Arylated butene derivatives |

Gomberg-Bachmann Reaction for Biaryl Synthesis

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryl compounds through the coupling of an aryldiazonium salt with an arene. wikipedia.orgmycollegevcampus.com This reaction proceeds via a radical mechanism and is typically carried out in the presence of a base. wikipedia.orgvedantu.com

The reaction begins with the formation of an aryl radical from the diazonium salt. vedantu.comslideshare.net This radical then attacks another aromatic ring (the solvent or another added arene), leading to the formation of a radical intermediate. Subsequent loss of a hydrogen atom yields the biaryl product. vedantu.com

While the reaction has a wide scope for both the diazonium salt and the arene component, the yields are often low to moderate due to competing side reactions. wikipedia.orgmycollegevcampus.com Improvements to the classical procedure include the use of diazonium tetrafluoroborates and phase-transfer catalysts. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Aryldiazonium salts, including this compound, are excellent coupling partners in palladium-catalyzed cross-coupling reactions due to their high reactivity. wikipedia.orgacs.org They serve as alternatives to aryl halides and triflates. wikipedia.org These reactions often proceed under mild conditions, sometimes without the need for phosphine (B1218219) ligands or anaerobic conditions. wikipedia.orgacs.org

Heck-Matsuda Reaction: This reaction involves the palladium-catalyzed arylation of olefins using arenediazonium salts. wikipedia.orgacs.org The catalytic cycle generally involves four main steps: oxidative addition of the diazonium salt to a Pd(0) species, migratory insertion of the olefin, syn β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Reaction: Arenediazonium salts can be effectively coupled with boronic acids in the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org This method is advantageous due to the high reactivity of the diazonium salts, often allowing the reaction to proceed rapidly and under base-free conditions. organic-chemistry.orgacs.org Heterogeneous catalysts like Pd/C have been shown to be effective for this transformation. organic-chemistry.orgnih.gov

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Features |

| Heck-Matsuda | Olefins | High reactivity, mild conditions, often ligandless. wikipedia.orgacs.org |

| Suzuki-Miyaura | Boronic Acids/Trifluoroborates | Fast reactions, often base-free, compatible with various functional groups. organic-chemistry.orgnih.govrsc.org |

Heteroatom Functionalization

The diazonium group of this compound can be readily replaced by various heteroatom nucleophiles, providing a direct route to a range of functionalized aromatic compounds.

Formation of Aryl Ethers and Thioethers

The synthesis of aryl ethers can be achieved through the reaction of aryldiazonium salts with alcohols. uni.edu The thermal decomposition of benzenediazonium salts in an alcoholic solvent can lead to the formation of the corresponding aryl ether. uni.edu This reaction is believed to proceed through either a radical mechanism or via an aryl cation intermediate, depending on the reaction conditions. uni.edu

Similarly, aryl thioethers can be synthesized by reacting aryldiazonium salts with thiols or their corresponding salts. mycollegevcampus.comresearchgate.net These reactions are often efficient and provide a straightforward method for the formation of carbon-sulfur bonds.

Mechanistic Investigations of Reaction Kinetics and Intermediates

Understanding the kinetics and intermediates involved in the reactions of diazonium salts is crucial for optimizing reaction conditions and improving yields.

Kinetics of Diazonium Salt Decomposition

The thermal stability and decomposition kinetics of aryldiazonium salts are of significant interest due to their potential hazards and impact on reaction outcomes. researchgate.net The decomposition of diazonium salts is an exothermic process and can be autocatalytic. researchgate.net

Studies on aniline diazonium salts have shown that the onset decomposition temperature can be as low as 27.21 °C. researchgate.net The stability of aryldiazonium salts is influenced by the nature and position of substituents on the aromatic ring. whiterose.ac.uk Electron-withdrawing groups can increase the thermal stability of the diazonium salt. whiterose.ac.uk Differential scanning calorimetry (DSC) is a common technique used to study the thermal decomposition of these compounds. whiterose.ac.ukacs.org

Research has indicated that many aryldiazonium salts can undergo exothermic reactions even at ambient temperatures, highlighting the importance of careful temperature control during their preparation and use. researchgate.net

Electron Transfer Mechanisms in Radical Pathways

The radical pathways of this compound are predominantly initiated by a single-electron transfer (SET) to the diazonium cation. This reduction process leads to the formation of a highly unstable aryl diazenyl radical, which rapidly loses a molecule of dinitrogen (N₂) to generate a 2-carboxyphenyl radical.

The general scheme for this initiation can be represented as:

Ar-N₂⁺ + e⁻ → [Ar-N=N•] → Ar• + N₂

This initial electron transfer is a critical step and can be induced by various means, including metal catalysts, photochemical methods, or electrochemical reduction. rsc.orgresearchgate.net The resulting 2-carboxyphenyl radical is a key intermediate that can participate in a variety of subsequent reactions.

One of the most well-documented pathways for this compound, particularly in the absence of trapping agents, is its thermal decomposition to form benzyne. This process involves the intramolecular loss of both dinitrogen and carbon dioxide. While often depicted as a concerted process, evidence suggests a stepwise decomposition, which may involve radical intermediates. dntb.gov.uaacs.org The presence of the carboxylate group at the ortho position is crucial, as it facilitates the subsequent elimination steps. fiveable.me

In reactions such as the Meerwein arylation, the 2-carboxyphenyl radical, generated via SET from a catalyst, can add to an activated alkene. echemi.comstackexchange.com The mechanism involves the formation of a new carbon-carbon bond, followed by further steps that are influenced by the reaction conditions. The stability and reactivity of the radical intermediates are key factors in determining the product distribution.

Research on the functionalization of surfaces using diazonium salts has provided insights into the behavior of related radical species. For instance, studies comparing the electrografting of 4-carboxy phenyl diazonium with 4-nitro phenyl diazonium have shown that the nature of the substituent significantly impacts the subsequent radical reactions. The carboxyl group, being a moderately deactivating group for electrophilic addition, can influence the propensity of the initially formed aryl radical to engage in propagation reactions, favoring direct attachment to a surface over multilayered growth. rsc.org This suggests that the 2-carboxy group in this compound can similarly modulate the reactivity of the aryl radical intermediate in solution.

| Initiation Step | Description | Key Intermediate |

| Single-Electron Transfer (SET) | The diazonium cation accepts an electron from a reducing agent (e.g., metal catalyst). | Aryl diazenyl radical ([Ar-N=N•]) |

| Dinitrogen Elimination | The unstable diazenyl radical rapidly loses a molecule of N₂. | 2-carboxyphenyl radical (Ar•) |

Role of Catalysts and Solvent Systems in Reaction Outcomes

The reaction pathway of this compound is profoundly influenced by the presence of catalysts and the choice of solvent. These factors can determine whether the reaction proceeds via a radical substitution, an addition reaction, or through the formation of benzyne.

Catalysts:

Metal catalysts, particularly copper(I) salts, are widely used to promote radical reactions of aryldiazonium salts. In what are broadly termed Sandmeyer-type or Meerwein-type reactions, the Cu(I) ion acts as an electron donor to initiate the formation of the aryl radical. echemi.comstackexchange.commasterorganicchemistry.com

Cu(I) + Ar-N₂⁺ → Cu(II) + [Ar-N=N•] → Cu(II) + Ar• + N₂

The newly formed Cu(II) can then participate in subsequent steps, for example, by oxidizing a radical intermediate to a cation in the Meerwein arylation mechanism. echemi.comstackexchange.com The choice of the copper salt's counter-ion (e.g., Cl⁻, Br⁻) can also direct the final product in Sandmeyer reactions, leading to the corresponding aryl halide. The catalytic cycle is a key feature of these reactions, with the metal ion being regenerated.

Solvent Systems:

The solvent plays a multifaceted role in the reactions of this compound. It can affect the stability of the diazonium salt, influence the rate of decomposition, and in some cases, act as a reactant or trapping agent. researchgate.net

In the context of benzyne formation, the thermal decomposition of this compound is typically carried out in aprotic, non-polar solvents like 1,2-dichloroethane. orgsyn.org The choice of solvent is critical to prevent quenching of the highly reactive benzyne intermediate. If the solvent is capable of reacting with benzyne (e.g., solvents with acidic protons or dienes like furan), it can be trapped, leading to different products. researchgate.net For example, when the decomposition is carried out in the presence of furan, a Diels-Alder adduct is formed, confirming the generation of benzyne. researchgate.net

The solvent can also influence the propensity for radical dimerization or reaction with the solvent itself. For instance, in the functionalization of carbon nanotubes, the aryl radical generated from the reduction of a diazonium salt at the nanotube surface is intended to react with the surface. The solvent is chosen to minimize side reactions like hydrogen abstraction by the radical. acs.org

The table below summarizes the influence of different reaction conditions on the primary products derived from this compound.

| Condition | Catalyst/Reagent | Solvent | Primary Reaction Pathway | Major Product Type |

| Thermal Decomposition | None | 1,2-Dichloroethane | Benzyne Formation | Biphenylene (from benzyne dimerization) |

| Trapping | None, with Furan | Tetrahydrofuran (B95107) | Benzyne Formation / Diels-Alder | Diels-Alder Adduct |

| Meerwein Arylation | Cu(I) salt | Acetonitrile (B52724)/Water | Radical Addition | Arylated Alkene |

| Sandmeyer-type | CuCl | Aqueous HCl | Radical Substitution | 2-Chlorobenzoic acid |

Applications in Advanced Organic Synthesis

Synthesis of Complex Aromatic and Heterocyclic Compounds

The compound serves as a key precursor for generating complex cyclic structures through reactive intermediates.

Benzenediazonium (B1195382), 2-carboxy-, chloride is primarily utilized in this context as a stable precursor to benzyne (B1209423). researchgate.net The diazotization of anthranilic acid yields the crystalline inner salt, benzenediazonium-2-carboxylate. researchgate.net Upon mild heating, this intermediate eliminates nitrogen and carbon dioxide to form benzyne, a highly reactive and transient species. researchgate.netacs.org This in situ generation of benzyne is crucial for its subsequent reactions. researchgate.net Benzyne is a powerful dienophile and aryne, capable of participating in a variety of cycloaddition and insertion reactions to form complex carbocyclic and heterocyclic systems, which are foundational structures for molecules like indoles.

A significant application of benzenediazonium, 2-carboxy-, chloride is the synthesis of biphenylene (B1199973). The process involves the thermal decomposition of its inner salt, benzenediazonium-2-carboxylate, in a suitable solvent like 1,2-dichloroethane. orgsyn.org This decomposition generates benzyne, which then dimerizes to form biphenylene. orgsyn.org This method is a practical route for producing this polycyclic aromatic hydrocarbon. orgsyn.org Biphenyls and their derivatives are important intermediates in organic chemistry for creating more complex molecules.

The synthesis of biphenylene from benzenediazonium-2-carboxylate is a well-established procedure. orgsyn.org It is important to note that dry benzenediazonium-2-carboxylate is explosive and should be kept wet with solvent at all times during handling. orgsyn.org

| Parameter | Details | Source |

| Precursor | Benzenediazonium-2-carboxylate (from Anthranilic acid) | orgsyn.org |

| Solvent | 1,2-dichloroethane | orgsyn.org |

| Reaction | Thermal decomposition and dimerization of benzyne intermediate | orgsyn.org |

| Product | Biphenylene | orgsyn.org |

| Typical Yield | 25-30% | orgsyn.org |

Aryl diazonium salts are extensively used for the surface modification of various materials, including metals, semiconductors, and notably, carbon-based materials like glassy carbon, graphene, and carbon nanotubes. nih.govrsc.orgresearchgate.net The 2-carboxy- substituted diazonium salt is particularly valuable as it introduces carboxylic acid functionalities onto the surface, which can then be used for further covalent coupling reactions. rsc.orgmdpi.com

Electrochemical reduction is a primary method for grafting aryl diazonium salts onto conductive surfaces. nih.govresearchgate.net The process involves applying a negative potential to the substrate material (e.g., a glassy carbon electrode) immersed in a solution containing the diazonium salt. nih.govmdpi.com This reduction generates a highly reactive aryl radical, which then forms a stable, covalent bond with the surface. mdpi.com The presence of an electron-withdrawing group like -COOH on the aromatic ring shifts the reduction potential to more positive values. researchgate.net This covalent attachment results in a robust and stable modified surface. researchgate.net The process is straightforward, rapid, and allows for a high degree of control over the derivatization. mdpi.com

| Substrate Material | Grafting Method | Resulting Surface Feature | Key Application |

| Glassy Carbon (GC) | Electrochemical Reduction | Covalently bound carboxyphenyl layer | Biosensors, Electrode Modification nih.govrsc.orgmdpi.com |

| Graphene/Graphene Oxide (GO) | Electrochemical Reduction | Functionalized graphene sheets | Composite Materials, Sensors nih.gov |

| Highly Oriented Pyrolytic Graphite (HOPG) | Electrochemical Reduction | sp³ re-hybridization at graft sites | Material Science Research nih.gov |

| Carbon Nanotubes (CNTs) | Spontaneous Grafting | Covalently attached functional groups | Biosensors, Nanocomposites nih.govmdpi.com |

The functionalization of surfaces with carboxyphenyl groups via this compound is a cornerstone of modern materials science. nih.govrsc.orgresearchgate.net Once the carboxyphenyl layer is grafted, the terminal carboxylic acid groups serve as anchor points for the covalent immobilization of a wide range of molecules, including proteins, DNA aptamers, and other organic moieties. rsc.orgmdpi.commdpi.com This is typically achieved using carbodiimide (B86325) coupling chemistry (e.g., with EDC/NHS), which activates the carboxyl group to form an amide bond with an amine-containing molecule. rsc.orgmdpi.com This versatility allows for the tailored design of surfaces for specific applications, such as creating highly sensitive biosensors, developing anti-fouling coatings, and fabricating advanced composite materials. nih.govresearchgate.netmdpi.com

Derivatization of Functionalized Carbon Materials

Synthesis of Dyes and Pigments for Research and Industry

Benzenediazonium salts are fundamental intermediates in the synthesis of azo dyes. smolecule.comscienceinfo.comunb.ca These dyes are characterized by the presence of an azo group (-N=N-) that links two aromatic rings, forming an extended conjugated system responsible for their color. scienceinfo.com The reaction, known as an azo coupling, involves the diazonium salt acting as an electrophile and attacking an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. scienceinfo.comchemguide.co.uk

The synthesis is a two-step process: first, the diazotization of an aromatic amine (in this case, anthranilic acid) to form the this compound, followed by the coupling reaction with a suitable partner. unb.ca The reaction with phenol, for example, typically occurs under mild alkaline conditions and yields a brightly colored azo compound. chemguide.co.uk The specific color of the dye can be tuned by changing the structure of the aromatic coupling partner. unb.ca These strongly colored compounds have widespread use as pH indicators and industrial colorants. unb.cachemguide.co.uk

| Coupling Partner | Reaction Conditions | General Color of Azo Dye |

| Phenol | Cool, Alkaline (NaOH) solution | Yellow-Orange scienceinfo.comchemguide.co.uk |

| Naphthalen-2-ol (β-Naphthol) | Cool, Alkaline (NaOH) solution | Orange-Red chemguide.co.uk |

| Aniline (B41778) (Phenylamine) | Cool, Neutral/Slightly Acidic | Yellow chemguide.co.uk |

Design and Synthesis of Azo Dyes

The first step, diazotization, involves treating anthranilic acid with a source of nitrous acid, typically sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to form the this compound salt. This low temperature is crucial to prevent the unstable diazonium salt from decomposing. scienceinfo.com

The second step is the coupling reaction, where the synthesized diazonium salt is reacted with an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. vedantu.comlibretexts.org The position of the coupling on the aromatic ring is directed by the activating group already present on the ring. For instance, with phenols and anilines, the coupling generally occurs at the para position unless it is blocked, in which case ortho coupling is observed. scienceinfo.com The pH of the reaction medium is a critical parameter; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines is performed in weakly acidic to neutral conditions. nih.gov

The presence of the 2-carboxy group on the benzenediazonium chloride molecule can influence the reaction and the properties of the resulting dye. For example, it can affect the solubility of the reactants and products and can also be used as a handle for further chemical modifications. google.com

A variety of azo dyes can be synthesized by changing the coupling component, leading to a wide spectrum of colors. unb.ca Below is a table illustrating the synthesis of different azo dyes starting from this compound.

| Coupling Component | Reaction Conditions | Resulting Azo Dye | Color |

| Phenol | Mildly alkaline (NaOH) | 2-((4-hydroxyphenyl)diazenyl)benzoic acid | Orange |

| N,N-Dimethylaniline | Weakly acidic | 2-((4-(dimethylamino)phenyl)diazenyl)benzoic acid | Yellow |

| 2-Naphthol | Mildly alkaline (NaOH) | 2-((2-hydroxy-1-naphthalenyl)diazenyl)benzoic acid | Red |

| Salicylic (B10762653) acid | Mildly alkaline (NaOH) | 2-((4-hydroxy-3-carboxyphenyl)diazenyl)benzoic acid | Yellow |

This table presents illustrative examples of azo dye synthesis.

Chromophore Engineering through Diazonium Coupling

Chromophore engineering refers to the strategic modification of a molecule's structure to control its light-absorbing properties, and consequently, its color. In the context of azo dyes derived from this compound, this is achieved by systematically altering the electronic and steric characteristics of both the diazonium salt and its coupling partner. nih.gov The color of azo dyes arises from the extended π-conjugated system that includes the two aromatic rings and the azo (-N=N-) bridge. scienceinfo.comwikipedia.org

The electronic nature of substituents on the aromatic rings plays a pivotal role in determining the exact color of the dye. Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and alkyl groups, when present on the coupling component, tend to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to red). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can lead to a hypsochromic shift (a shift to shorter wavelengths).

The 2-carboxy group on the this compound molecule itself is an electron-withdrawing group, which influences the electrophilicity of the diazonium ion and the absorption spectrum of the final dye. academie-sciences.fr Its ortho position can also introduce steric effects that may influence the planarity of the molecule, which in turn affects the efficiency of the π-conjugation and thus the color intensity.

Furthermore, some azo dyes can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. academie-sciences.fr This azo-hydrazone tautomerism is influenced by factors such as the structure of the dye, the solvent, and the pH. The two forms have different absorption spectra, and the position of the equilibrium between them can significantly impact the final color of the dye. The substituents on the aromatic rings can shift this equilibrium, providing another avenue for chromophore engineering. For instance, the presence of a hydroxyl group ortho to the azo linkage on the coupling component often favors the hydrazone form.

The following table demonstrates how the choice of coupling component and its substituents can be used to engineer the chromophore and thus the color of the resulting azo dye.

| Coupling Component | Key Substituent(s) | Electronic Effect of Substituent | Expected Color |

| Phenol | -OH at para | Electron-donating | Orange |

| Aniline | -NH2 at para | Strong electron-donating | Yellow-Orange |

| 1-Naphthol | Extended conjugation | - | Red-Brown |

| Resorcinol | Two -OH groups | Strong electron-donating | Orange-Red |

This table provides a conceptual overview of chromophore engineering principles.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of the Diazonium Cation

The electronic structure of the 2-carboxybenzenediazonium cation is fundamental to its reactivity. Density Functional Theory (DFT) calculations are frequently employed to analyze the geometric and electronic properties of aryl diazonium cations. The presence of the carboxyl group (-COOH) at the ortho position significantly influences the electron distribution within the benzene (B151609) ring and the diazonium group (-N₂⁺).

DFT studies on substituted aryl diazonium cations reveal correlations between the vibrational frequencies of key bonds and the electronic nature of the substituents. For instance, the N-N stretching frequency is a sensitive probe of the electronic environment. Computational analyses have explored how substituents like -COOH affect the orbital structure and the activity of the cation as a reagent. The analysis of the orbital structure for related compounds has shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity, particularly in reactions like the Meerwein reaction. rsc.org

A typical output from such a study would include optimized geometries, vibrational frequencies, and Mulliken charge distributions. The calculated vibrational frequencies can be compared with experimental IR and Raman data for validation. rsc.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N≡N) | 2305 | 2296 | N-N triple bond stretch |

| ν(C-N) | 1450 | 1445 | C-N single bond stretch |

| ν(C=O) | 1720 | 1715 | Carbonyl stretch of COOH |

| Ring Def. | 840 | 835 | Aromatic ring deformation |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the reaction mechanisms of 2-carboxybenzenediazonium chloride. The most significant reaction of this compound is its thermal decomposition to form benzyne (B1209423), a highly reactive intermediate. fiveable.meacs.org This process occurs via the internal salt, benzenediazonium-2-carboxylate, which forms in solution. The decomposition involves the concerted, or possibly stepwise, loss of nitrogen (N₂) and carbon dioxide (CO₂). semanticscholar.orgdntb.gov.ua

A critical aspect of mechanistic studies is the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). These calculations provide quantitative data on the feasibility and rate of a proposed reaction step. For the decomposition of benzenediazonium-2-carboxylate, computational methods are used to locate the TS for the elimination of N₂ and CO₂.

While specific data for the 2-carboxy isomer is sparse in readily available literature, computational studies on analogous dediazoniation reactions provide a clear framework for the methodology. researchgate.net For example, in the reaction of a substituted benzenediazonium ion, calculations can determine the Gibbs free energy profile, showing the relative energies of reactants, transition states, intermediates, and products. researchgate.net The energy barrier for a reaction step is the difference in energy between the reactant and the transition state. These barriers are crucial for understanding reaction kinetics. researchgate.net

| Species | Description | Gibbs Free Energy (Gas Phase, kcal/mol) | Gibbs Free Energy (Aqueous, kcal/mol) |

|---|---|---|---|

| Reactants | Separated Ions | 0.0 | 0.0 |

| Ion Pair | Tight Ionic Pair | -91.1 | 3.1 |

| TS1 | Transition State for Nucleophilic Attack | -65.9 | 29.4 |

| Product | Substituted Product + N₂ | -110.5 | -15.0 |

The solvent plays a crucial role in the reactions of ionic species like diazonium salts. Computational models can account for solvent effects using either explicit solvent models (including individual solvent molecules) or implicit continuum models like the Polarizable Continuum Model (PCM). researchgate.netchegg.com

Studies on related diazonium salts show that the solvent significantly impacts reaction energetics. For example, the stability of an ion pair intermediate can be drastically different in the gas phase versus an aqueous solution. researchgate.net In a polar solvent like water, the separated ions are strongly stabilized by solvation, which can increase the Gibbs energy required to form a less polar intermediate or transition state. researchgate.net Conversely, solvents like acetonitrile (B52724) have been shown to stabilize radical intermediates that can form during certain side reactions. youtube.com Quantum chemical treatments that explicitly account for the aqueous medium have been shown to be critical for correctly predicting reaction pathways and stabilizing intermediates in azo coupling reactions of related diazonium salts. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry allows for the prediction of reactivity and selectivity before a reaction is attempted in the lab. For 2-carboxybenzenediazonium chloride, the primary predicted reactivity is the formation of the benzyne intermediate. fiveable.me The properties of this intermediate, such as its strained "triple bond" and diradical character, can be computationally modeled to predict its behavior in subsequent reactions. nih.gov

The generated benzyne is a powerful dienophile and electrophile. Theoretical studies can predict the outcomes of its reactions, such as:

Cycloaddition Reactions: Predicting the regioselectivity and stereoselectivity of Diels-Alder reactions with various dienes. semanticscholar.org

Nucleophilic Attack: Predicting the site of attack for different nucleophiles, which is important as the two carbons of the formal triple bond can become inequivalent in substituted benzynes.

Furthermore, modern computational approaches, including machine learning and graph-convolutional neural networks, are being developed to create generalizable models for predicting site selectivity in complex aromatic functionalization reactions. Such models could be trained on data from aryne reactions to predict the outcomes of novel transformations.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into the dynamic processes of a reaction. While quantum chemical calculations focus on stationary points on the potential energy surface (reactants, products, transition states), MD simulations can model the entire reaction trajectory.

Reactive MD simulations, using force fields like ReaxFF, can model bond breaking and formation in real-time for systems containing thousands of atoms. semanticscholar.org Although specific reactive MD simulations for 2-carboxybenzenediazonium chloride are not prominently documented, this methodology is well-suited for studying its decomposition. Such a simulation could provide detailed insights into:

The precise timing of N₂ and CO₂ departure.

The role of solvent molecules in stabilizing or participating in the reaction.

The lifetime and subsequent reactions of the benzyne intermediate within the simulation box.

These simulations are computationally intensive but offer a powerful lens to view transient intermediates and reaction dynamics that are difficult to capture experimentally. semanticscholar.org

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the detailed structural elucidation of 2-carboxybenzenediazonium chloride and for monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of 2-carboxybenzenediazonium chloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of both the diazonium (-N₂⁺) and carboxyl (-COOH) groups. Advanced techniques, such as two-dimensional NMR (e.g., g-COSY and g-HSQC), can be employed to definitively assign the correlations between protons and their directly attached carbon atoms, which is particularly useful in complex reaction mixtures. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the diazonium group (C1) is of particular interest. Studies on various substituted benzenediazonium (B1195382) salts have shown that the chemical shift for this carbon typically appears in the range of 102–123 ppm. caltech.edu The carboxyl carbon and the other aromatic carbons will also exhibit characteristic chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR can also be used to directly probe the nitrogen atoms of the diazonium group. The chemical shifts are sensitive to the electronic environment, with electron-attracting substituents on the benzene ring causing an upfield shift of the ¹⁵N resonances. caltech.edu

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Aromatic (H3-H6) | ~7.5 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| ¹H | Carboxyl (-COOH) | >10 | Broad singlet, exchangeable with D₂O. |

| ¹³C | C-N₂⁺ (C2) | ~102 - 123 caltech.edu | Characteristic downfield shift for carbon attached to the diazonium group. |

| ¹³C | C-COOH (C1) | ~120 - 140 | Shift influenced by both substituents. |

| ¹³C | Aromatic (C3-C6) | ~120 - 145 | Distinct signals for each carbon due to asymmetric substitution. |

| ¹³C | Carboxyl (-COOH) | ~165 - 175 | Typical range for a carboxylic acid carbon. |

Mass spectrometry is a critical technique for confirming the molecular weight and determining the elemental composition and purity of 2-carboxybenzenediazonium chloride.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the cation (C₇H₅N₂O₂⁺). The experimentally determined exact mass can be compared to the theoretically calculated value to validate the identity of the compound. smolecule.comnih.gov This technique is also instrumental in identifying reaction intermediates and final products, as well as any potential impurities. Due to the thermal instability of diazonium salts, soft ionization techniques such as electrospray ionization (ESI) are typically employed.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClN₂O₂ | nih.gov |

| Molecular Weight (Chloride Salt) | 184.58 g/mol | nih.gov |

| Exact Mass (Cation) | 149.03510 Da | Calculated |

| Monoisotopic Mass (Chloride Salt) | 184.00396 Da | smolecule.comnih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the 2-carboxybenzenediazonium chloride molecule by measuring the absorption of infrared radiation.

The most prominent and diagnostic absorption band for diazonium salts is the N≡N stretching vibration, which appears as a strong, sharp peak in the region of 2200–2300 cm⁻¹. researchgate.net Other key functional groups also give rise to characteristic absorption bands. The carboxylic acid group is identified by a broad O-H stretching band (around 2500–3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also observed. In situ FTIR spectroscopy can be a powerful tool for monitoring the formation of the diazonium salt from its precursor, anthranilic acid, under actual reaction conditions. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazonium (-N₂⁺) | N≡N stretch | ~2270 researchgate.net | Strong, Sharp |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Broad |

| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for investigating the redox properties of 2-carboxybenzenediazonium chloride and its application in modifying electrode surfaces.

Cyclic voltammetry (CV) is the primary technique used to study the electrochemical reduction of 2-carboxybenzenediazonium chloride. This method is widely employed for the controlled modification (grafting) of conductive surfaces, such as glassy carbon (GC) or carbon paste electrodes (CPE). researchgate.netresearchgate.netnih.gov

The process involves the electrochemical reduction of the diazonium salt, which leads to the cleavage of the C-N bond, the release of nitrogen gas (N₂), and the formation of a highly reactive 2-carboxyphenyl radical. mdpi.com This radical then rapidly forms a covalent bond with the electrode surface. mdpi.com A typical cyclic voltammogram for this process shows a distinct, irreversible reduction peak on the first scan, which diminishes or disappears in subsequent scans as the electrode surface becomes passivated by the grafted organic layer. nih.gov

The resulting carboxyphenyl-modified electrode exhibits different electrochemical properties compared to the bare electrode. This change is often characterized by using a redox probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). researchgate.net The modified surface typically impedes the electron transfer kinetics of the probe, leading to an increased peak-to-peak separation (ΔEp) and a decrease in peak currents in the CV, confirming successful surface functionalization. researchgate.net

| Parameter | Observation | Interpretation |

|---|---|---|

| Reduction Peak Potential (Ep) | Irreversible peak observed between 0.0 V and -0.5 V vs. Ag/AgCl (scan rate dependent) | Reduction of the diazonium cation to a 2-carboxyphenyl radical. nih.gov |

| Peak Current (Ip) on Successive Scans | Decreases significantly after the first scan. | Passivation of the electrode surface by the grafted organic layer. nih.gov |

| Effect on [Fe(CN)₆]³⁻/⁴⁻ Redox Probe | Increased peak separation (ΔEp), decreased peak currents. | Blocking of the electrode surface, hindering electron transfer. researchgate.net |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for assessing the purity of precursors and for the analysis and purification of the stable products derived from 2-carboxybenzenediazonium chloride.

Due to the inherent instability of diazonium salts, which are often prepared and used in situ at low temperatures, direct purification of 2-carboxybenzenediazonium chloride by standard chromatographic methods like column chromatography or High-Performance Liquid Chromatography (HPLC) is generally not feasible. smolecule.com Elevated temperatures and interactions with stationary phases can promote decomposition.

Assess the purity of the starting material , anthranilic acid, to ensure a clean reaction.

Monitor the progress of reactions where the diazonium salt is a reactive intermediate. Aliquots of the reaction mixture can be quenched and then analyzed to quantify the consumption of starting materials and the formation of stable products.

Purify and analyze the final stable products , such as azo dyes or other substituted aromatics, that are synthesized using the diazonium salt. nih.gov

Method development for the HPLC analysis of products would typically involve reversed-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724)/water or methanol/water mixture, often with an acid modifier like formic or acetic acid to ensure good peak shape for the carboxylic acid-containing analytes. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diazonium salts, providing a reliable means to assess the purity of this compound and to separate it from starting materials, reagents, and degradation products. shu.ac.uk Given the ionic and often thermally labile nature of diazonium salts, reverse-phase HPLC is the most common approach.

The separation is typically achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govnovonordiskpharmatech.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase is crucial for maintaining the stability of the diazonium salt and ensuring good peak shape by suppressing the ionization of the carboxylic acid group. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers and acids like formic acid or ammonium (B1175870) acetate (B1210297) are used. sielc.com Detection is most commonly performed using a UV detector, as the aromatic ring and diazonium group provide strong chromophores, typically absorbing in the 200-300 nm range. shu.ac.uk

This method allows for the quantitative determination of the diazonium salt and the detection of impurities, which is critical for ensuring the quality and reactivity of the compound in subsequent synthetic applications. nih.gov

Table 1: Typical HPLC Parameters for Diazonium Salt Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or Cyano (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate) nih.govnovonordiskpharmatech.com |

| Modifier | Phosphoric acid or Formic Acid (for MS compatibility) sielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Absorbance at 210-260 nm shu.ac.uksielc.com |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the direct analysis of ionic and thermally unstable compounds like this compound. researchgate.net The high temperatures of the GC injection port cause the salt to rapidly decompose. researchgate.netacs.org However, this characteristic makes GC-MS an invaluable tool for analyzing the volatile products that result from this thermal decomposition. researchgate.net This technique, often referred to as pyrolysis-GC-MS, provides critical insights into the decomposition pathways of the diazonium salt. acs.orgcopernicus.org

When a sample containing this compound is injected into the GC, it breaks down into smaller, more volatile fragments. These fragments are then separated by the gas chromatograph and identified by the mass spectrometer. The identity of these products helps to elucidate the decomposition mechanism, which can be either homolytic (free radical) or heterolytic. shu.ac.uk For this compound, expected volatile products could include chlorobenzene, benzoic acid, and biphenyl (B1667301) derivatives, arising from the loss of nitrogen gas and subsequent reactions of the resulting aryl radical or cation. shu.ac.ukwikipedia.org

Table 2: Potential Volatile Decomposition Products of this compound Detectable by GC-MS

| Compound | Chemical Formula | Potential Origin |

|---|---|---|

| Nitrogen | N₂ | Direct loss from the diazonium group |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | Replacement of the diazonium group by a hydroxyl group (from trace water) followed by chloride retention |

| Salicylic (B10762653) acid | C₇H₆O₃ | Replacement of the diazonium group by a hydroxyl group and loss of the chloro-substituent (less likely) |

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the molecular structure of this compound. mkuniversity.ac.in To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data provides a detailed three-dimensional electron density map of the molecule, from which the exact positions of each atom can be determined. nih.gov This allows for the precise measurement of bond lengths, bond angles, and torsion angles. mkuniversity.ac.in For this compound, X-ray diffraction would confirm the geometry of the benzenediazonium cation, including the nearly linear C−N⁺≡N arrangement and the planarity of the benzene ring. wikipedia.orgscispace.com It would also reveal the position of the chloride counter-ion and detail the intermolecular interactions, such as hydrogen bonding and ion pairing, that stabilize the crystal lattice. scispace.com This structural information is invaluable for understanding the compound's stability and reactivity. wikipedia.org

Table 3: Illustrative Crystallographic Data for Benzenediazonium Cation (from Benzenediazonium Tetrafluoroborate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic (for benzenediazonium chloride) | scispace.com |

| Space Group | C222₁ (for benzenediazonium chloride) | scispace.com |

| N⁺≡N Bond Length | 1.083 Å | wikipedia.org |

| C−N Bond Length | ~1.38 - 1.41 Å | wikipedia.orgscispace.com |

| C−N⁺≡N Geometry | Linear | wikipedia.org |

Future Directions and Emerging Research Areas

Novel Catalyst Development for Diazonium Reactions

The development of advanced catalytic systems is pivotal for unlocking the full potential of diazonium reactions. Research is increasingly focused on moving beyond traditional copper-based catalysts to more sophisticated and sustainable alternatives.

Photocatalysis: A significant area of development is the use of photocatalysts for diazonium salt transformations. For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) are being explored for the synthesis of sulfonyl chlorides from arenediazonium salts. nih.gov This metal-free approach offers a more sustainable alternative to precious metal catalysts like ruthenium complexes. nih.gov The mechanism involves the photocatalyst mediating the reaction of in situ generated sulfur dioxide and chloride with the diazonium salt. nih.gov

Dual Catalysis Systems: The combination of different catalytic modes is also a promising frontier. Dual gold and photoredox catalysis has been shown to be effective in the oxyarylation of alkenes using diazonium salts. sci-hub.se In these systems, a photosensitizer generates an aryl radical from the diazonium salt, which then engages with a gold-catalyzed cycle to achieve the desired transformation. sci-hub.se

Advanced Material Catalysts: Researchers are also developing novel catalyst architectures to enhance efficiency and selectivity. A new class of graphenic advanced catalysts (GACs) featuring two copper ion cores has been designed to improve the synthesis of fine chemicals and pharmaceuticals. sciencedaily.com The unique structure of these catalysts allows for more efficient cross-coupling reactions and they have demonstrated high stability and recyclability over multiple reaction cycles. sciencedaily.com

The table below summarizes some of the novel catalytic approaches being investigated for diazonium salt reactions.

| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages |

| Photocatalysis | Potassium poly(heptazine imide) | Sulfonyl chloride synthesis | Metal-free, sustainable, recyclable |

| Dual Catalysis | Gold catalyst + Photosensitizer | Oxyarylation of alkenes | Mild reaction conditions, high efficiency |

| Advanced Materials | Dual copper core GACs | Cross-coupling reactions | High stability, recyclability, enhanced efficiency |

Continuous Flow Chemistry Applications for Safe and Efficient Synthesis

The inherent instability of diazonium salts, including 2-carboxybenzenediazonium chloride, presents significant safety challenges in traditional batch synthesis. Continuous flow chemistry has emerged as a powerful technology to mitigate these risks while improving reaction efficiency.

The primary advantages of flow chemistry for diazotization include superior temperature control and rapid mixing, which are crucial for managing these highly exothermic and fast reactions. flinders.edu.aupharmablock.com By maintaining a small reaction volume at any given time, the risks associated with the accumulation of hazardous diazonium salts are significantly minimized. nih.gov

A notable example is the continuous-flow diazotization of methyl 2-aminobenzoate, a close structural analog of the precursor to 2-carboxybenzenediazonium chloride. researchgate.net This process demonstrates the potential to inhibit parallel side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid, leading to higher yields and purity. researchgate.net In such a setup, streams of the amine, sodium nitrite (B80452), and acid are precisely mixed in a microreactor, with the resulting diazonium salt being immediately consumed in a subsequent reaction step. pharmablock.comnih.gov This integrated approach avoids the isolation of the unstable intermediate. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | High risk of thermal runaway and explosion | Significantly enhanced safety due to small reaction volumes |

| Temperature Control | Difficult to maintain precise control | Excellent heat transfer and precise temperature control |

| Mixing | Can be inefficient, leading to side products | Rapid and efficient mixing |

| Scalability | Challenging due to safety concerns | More straightforward and safer scale-up |

| Product Purity | Often lower due to side reactions | Higher purity due to better control over reaction parameters |

Integration of Diazonium Chemistry in Polymer and Materials Science